molecular formula C14H13NO2S B13470849 4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide

4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide

Cat. No.: B13470849
M. Wt: 259.33 g/mol
InChI Key: FDOGPNWTYCUVGC-UHFFFAOYSA-N
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Description

4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide is an organic compound with the molecular formula C14H13NO2S It is characterized by the presence of a hydroxy group and a methylsulfanyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide typically involves the condensation of 4-hydroxybenzoic acid with 4-(methylsulfanyl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Esters, ethers.

Scientific Research Applications

4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and methylsulfanyl groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N-(4-methylphenyl)benzamide
  • 4-Hydroxy-N-(4-methoxyphenyl)benzamide
  • 4-Hydroxy-N-(2-methylphenyl)benzamide

Uniqueness

4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions, such as oxidation to sulfoxides and sulfones, which are not possible with the other similar compounds .

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

4-hydroxy-N-(4-methylsulfanylphenyl)benzamide

InChI

InChI=1S/C14H13NO2S/c1-18-13-8-4-11(5-9-13)15-14(17)10-2-6-12(16)7-3-10/h2-9,16H,1H3,(H,15,17)

InChI Key

FDOGPNWTYCUVGC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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